molecular formula C10H12O4 B1297425 Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid CAS No. 28871-80-9

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid

Cat. No.: B1297425
CAS No.: 28871-80-9
M. Wt: 196.2 g/mol
InChI Key: FUBZERMWPMTSEB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid

This compound is systematically identified through multiple nomenclature systems and registry databases that establish its unique chemical identity. The International Union of Pure and Applied Chemistry designation for this compound is this compound, which provides a systematic description of its molecular architecture. This nomenclature specifically indicates the presence of a bicyclic system with two bridging ethylene units connecting the ring junctions, an alkene functionality positioned between carbons 5 and 6, and carboxylic acid groups located at the 2 and 3 positions of the ring system.

The compound is registered under Chemical Abstracts Service registry number 28871-80-9, which serves as its primary identifier in chemical databases and literature. Additionally, the compound appears in the PubChem database under the identifier number 428478, facilitating access to comprehensive structural and property information. Alternative nomenclature includes the stereochemically specific designation (1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid, which indicates the absolute configuration at specific chiral centers within the molecular framework.

The compound exists in multiple stereoisomeric forms, with the trans-bicyclo[2.2.2]oct-5-ene-2-endo,3-exo-dicarboxylic acid representing a specific geometric isomer. This particular isomer designation indicates the relative spatial arrangement of the carboxylic acid substituents, where the endo and exo descriptors refer to their orientation relative to the bicyclic cage structure. Such stereochemical distinctions are crucial for understanding the compound's chemical behavior and synthetic accessibility through various reaction pathways.

Molecular Formula, Molecular Weight, and Structural Features

The molecular composition of this compound is defined by the molecular formula C₁₀H₁₂O₄, which indicates the presence of ten carbon atoms, twelve hydrogen atoms, and four oxygen atoms within its molecular structure. The molecular weight of this compound is precisely determined to be 196.20 grams per mole, a value that reflects the combined atomic masses of all constituent elements. This molecular weight places the compound within the range of medium-sized organic molecules and influences its physical properties, including solubility, volatility, and crystalline characteristics.

The structural architecture of this compound can be comprehensively described through its International Chemical Identifier representation: InChI=1S/C10H12O4/c11-9(12)7-5-1-2-6(4-3-5)8(7)10(13)14/h1-2,5-8H,3-4H2,(H,11,12)(H,13,14). This notation provides a standardized method for representing the compound's connectivity and hydrogen distribution. Complementing this representation, the Simplified Molecular Input Line Entry System notation C1CC2C=CC1C(C2C(=O)O)C(=O)O offers an alternative linear encoding of the molecular structure.

Property Value Reference
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
PubChem CID 428478
CAS Registry Number 28871-80-9
InChI Key FUBZERMWPMTSEB-UHFFFAOYSA-N

The compound's structural features encompass several distinctive elements that contribute to its chemical identity and reactivity patterns. The bicyclo[2.2.2]octane core provides a rigid, three-dimensional framework that constrains molecular flexibility and influences conformational behavior. The presence of an alkene functionality between carbon atoms 5 and 6 introduces geometric constraints and potential sites for further chemical modification. The two carboxylic acid groups positioned at adjacent carbon centers create opportunities for intermolecular hydrogen bonding, salt formation, and esterification reactions.

The dimethyl ester derivative of this compound, with molecular formula C₁₂H₁₆O₄ and molecular weight 224.256 grams per mole, represents an important synthetic intermediate and demonstrates the compound's derivatization potential. This ester form exhibits modified physical properties compared to the parent acid and serves various synthetic applications in organic chemistry and materials science.

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of cycloaddition chemistry and the foundational work of Otto Diels and Kurt Alder in establishing the principles of the Diels-Alder reaction. This Nobel Prize-winning discovery, first described in 1928, provided the theoretical and practical framework for synthesizing complex bicyclic systems through the controlled combination of conjugated dienes and dienophiles. The systematic exploration of diene synthesis, as documented in twenty-eight articles published between 1928 and 1937 in Justus Liebigs Annalen der Chemie and Berichte der deutschen chemischen Gesellschaft, established the foundation for understanding bicyclic compound formation.

The specific synthesis of this compound emerged from investigations into the reaction between fumaric acid and cyclopentadiene, representing an extension of the original Diels-Alder methodology to generate complex polycyclic structures. Early synthetic approaches focused on optimizing reaction conditions to achieve selective formation of desired stereoisomers while minimizing side product formation. These investigations revealed the importance of temperature control, solvent selection, and reactant stoichiometry in determining the stereochemical outcome of the cycloaddition process.

Research conducted in the latter half of the twentieth century expanded understanding of the compound's formation mechanisms and stereochemical preferences. Detailed studies of the reaction pathways leading to different stereoisomeric products provided insights into the factors controlling endo versus exo selectivity in Diels-Alder reactions. These investigations demonstrated that the preferential formation of endo products, commonly observed in cycloaddition reactions involving maleic anhydride and related dienophiles, results from specific steric and electronic factors operating during the transition state formation.

Contemporary research has focused on developing improved synthetic methodologies for accessing this compound and its derivatives with enhanced selectivity and efficiency. Recent advances include the application of continuous-flow microreactor technology for high-efficiency synthesis, achieving optimized exo/endo ratios and nearly quantitative conversion rates under carefully controlled reaction conditions. These developments represent significant improvements over traditional batch synthetic approaches and demonstrate the continued relevance of this compound in modern synthetic chemistry.

Properties

IUPAC Name

bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-9(12)7-5-1-2-6(4-3-5)8(7)10(13)14/h1-2,5-8H,3-4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBZERMWPMTSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C(C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951508
Record name Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28871-80-9
Record name NSC238002
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238002
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Reaction with Maleic Anhydride

Another common approach involves a Diels-Alder cycloaddition reaction between a suitable diene and maleic anhydride to form an intermediate, which is then hydrolyzed to yield bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid.

  • Reaction Overview :

    • A conjugated diene reacts with maleic anhydride under heat to form a Diels-Alder adduct.
    • The adduct is subsequently hydrolyzed to produce the dicarboxylic acid.
  • Experimental Conditions :

    • Temperature: Moderate heating (e.g., 100–150°C).
    • Solvent: Non-polar solvents like toluene or xylene are commonly used.
    • Reaction Time: Several hours may be required for complete conversion.
  • Yield :

    • Generally high, provided that starting materials are pure and reaction conditions are optimized.
  • Advantages :

    • High atom economy due to the nature of cycloaddition reactions.
    • Produces minimal by-products.
  • Limitations :

    • Requires specific diene precursors.
    • Reaction conditions must be carefully controlled to avoid polymerization or side reactions.

Oxidative Decarboxylation

Oxidative decarboxylation has also been explored as a route to synthesize related bicyclic compounds, which can be further modified to obtain this compound.

  • Reaction Overview :

    • A precursor compound undergoes oxidative decarboxylation using reagents like lead tetraacetate.
    • The intermediate products can rearrange into the desired bicyclic structure under controlled conditions.
  • Experimental Conditions :

    • Reagent: Lead tetraacetate or similar oxidizing agents.
    • Solvent: Acetic acid or other polar solvents.
    • Temperature: Mild heating (e.g., 50–100°C).
  • Yield :

    • Moderate yields due to competing side reactions and rearrangements.
  • Advantages :

    • Provides access to complex bicyclic structures from simple precursors.
  • Limitations :

    • Use of toxic reagents like lead tetraacetate.
    • Requires careful handling and disposal of waste materials.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Advantages Limitations
Thermal Isomerization Trans-diacids, heat High Simple procedure, high selectivity Requires precise temperature control
Diels-Alder Cycloaddition Maleic anhydride, diene High High atom economy Limited by availability of dienes
Oxidative Decarboxylation Lead tetraacetate Moderate Access to complex structures Toxic reagents

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The carboxylic acid groups can participate in substitution reactions, such as esterification or amidation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves reacting with amines.

Major Products

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include alcohols or other reduced derivatives.

    Substitution: Products include esters or amides, depending on the reagents used.

Scientific Research Applications

Polymer Chemistry

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid serves as a valuable precursor in the synthesis of high-performance polymers. Its structure allows for the formation of polyamides and polyesters, which are essential in producing durable materials.

This compound has been explored for its potential in drug formulation and development due to its ability to form stable complexes with various active pharmaceutical ingredients (APIs).

Case Study: Drug Delivery Systems

Studies have shown that the compound can enhance the solubility and bioavailability of poorly soluble drugs when used as part of a drug delivery system. Its structural characteristics facilitate improved interaction with biological membranes, enhancing drug absorption rates .

Material Science

The compound is significant in developing advanced materials with specific functionalities, such as plasticizers for synthetic polymers.

Case Study: Plasticizer Development

This compound has been utilized to create plasticizers that improve the flexibility and processability of materials like cellulose acetate and polyvinyl acetate. The addition of this compound results in enhanced mechanical properties and thermal stability of the final products .

Synthesis of Derivatives

The versatility of this compound allows for the synthesis of numerous derivatives that can be tailored for specific applications.

Case Study: Anhydride Formation

The conversion of this compound into its anhydride form has been documented as a method to enhance reactivity and facilitate further chemical modifications. This transformation opens pathways for synthesizing complex organic molecules used in various industrial applications .

Mechanism of Action

The mechanism by which bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the carboxylic acid groups and the strained bicyclic structure, which can facilitate various chemical transformations. In biological systems, it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, depending on the functional groups present in the compound.

Comparison with Similar Compounds

Bicyclo[2.2.1]hept-5-ene Derivatives (Norbornene-Based)

  • Himic Anhydride [(2-endo,3-endo)-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride]:

    • Smaller ring system ([2.2.1]) increases ring strain, enhancing reactivity in retro-Diels-Alder reactions .
    • Undergoes thermal equilibration to the exo-isomer at elevated temperatures, unlike the [2.2.2] analogue, which shows greater thermal stability due to reduced strain .
    • Used in undergraduate laboratory experiments to demonstrate stereochemical principles .
  • 1,4,5,6,7,7-Hexachloro-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid (Chlorendic Acid) :

    • Molecular formula: C₉H₄Cl₆O₄, molecular weight: 388.84 g/mol.
    • Chlorination increases steric hindrance and resistance to combustion, making it a flame retardant .
  • Diethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate :

    • Esterified derivative (C₁₃H₁₈O₄, molecular weight: 238.28 g/mol).
    • Lower polarity (XLogP3: 3.1) compared to the anhydride form, enhancing solubility in organic solvents .

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride

  • Molecular formula: C₁₂H₈O₆, molecular weight: 248.20 g/mol (CAS: 1719-83-1).
  • Contains four carboxylic groups, enabling cross-linking in epoxy resins and high-performance polymers .

Cyclohexane-1,2-dicarboxylic Anhydride

  • Non-bicyclic analogue (C₈H₁₀O₃, molecular weight: 154.17 g/mol).
  • Lower reactivity in Diels-Alder reactions due to the absence of ring strain .

Physical and Spectral Properties

Property Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride
Melting Point (°C) 144–147 165–168
IR C=O Stretching (cm⁻¹) 1715.5, 1780.9 1705, 1775
Molecular Weight (g/mol) 178.18 164.16

Research Findings and Industrial Relevance

  • Catalysis : The [2.2.2] anhydride is a precursor for LiAlH₄-reduced diols used in asymmetric catalysis .
  • Material Science : Copolymers incorporating bicyclo[2.2.2] derivatives exhibit enhanced mechanical strength and thermal stability, critical for aerospace materials .
  • Environmental Impact: Hexachloro-norbornene derivatives (e.g., chlorendic acid) are phased out in some regions due to toxicity concerns, driving demand for greener bicyclo[2.2.2]-based alternatives .

Biological Activity

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid, also known as bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, is a bicyclic compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

The molecular formula of this compound is C10H10O3C_{10}H_{10}O_{3}, with a molar mass of approximately 178.18 g/mol. It appears as a white solid with a melting point around 148 °C and is sensitive to moisture, necessitating storage under inert gas conditions at low temperatures (2–8 °C) for stability .

1. Anticancer Properties

Research indicates that bicyclic compounds, including bicyclo[2.2.2]oct-5-ene derivatives, exhibit significant biological activities, particularly in the realm of cancer research. For instance, derivatives of bicyclo[2.2.2]octane have been studied for their ability to inhibit cell growth and induce apoptosis in cancer cells . Specifically, the compound has been shown to selectively disturb amino acid transport in cancerous tissues, which could contribute to its anticancer effects .

2. Neuroactive Effects

Bicyclo[2.2.2]oct-5-ene derivatives have also been investigated for their neuroactive properties. The compound 2-amino-bicyclo[2.2.1]heptane-2-carboxylic acid (BCH), which shares structural similarities with bicyclo[2.2.2]oct-5-ene derivatives, has been noted for blocking the transport of neutral amino acids in the cerebral cortex . This suggests potential applications in treating neurological disorders where amino acid transport is disrupted.

3. Antiviral Activity

Some derivatives of bicyclo[2.2.2]octane have been explored as scaffolds for antiviral agents . The unique structure allows for modifications that can enhance biological activity against viral infections, although specific studies on this compound itself are still limited.

Synthesis and Transformations

The synthesis of this compound typically involves Diels-Alder reactions and subsequent transformations that yield various functionalized derivatives . These synthetic pathways not only facilitate the production of the compound but also allow for the exploration of its biological activities through structural modifications.

Case Study 1: Anticancer Activity

In a study examining the effects of bicyclo[2.2.2]octane derivatives on cancer cell lines, researchers found that specific modifications to the bicyclic structure enhanced cytotoxicity against various cancer types, suggesting that these compounds could serve as lead structures for developing new anticancer therapies .

Case Study 2: Neurotransmitter Transport

Another investigation focused on the impact of bicyclo[2.2.1]heptane derivatives on neurotransmitter transport mechanisms revealed that these compounds could selectively inhibit certain transporters involved in neurotransmission, potentially leading to novel treatments for neurological disorders .

Comparative Analysis

The following table summarizes key features and biological activities associated with related bicyclic compounds:

Compound NameMolecular FormulaBiological Activity
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acidC9H8O3C_9H_8O_3Inhibits neurotransmitter transport
Bicyclo[3.3.0]octane-1,4-dicarboxylic anhydrideC10H10O4C_{10}H_{10}O_4Potential antiviral activity
Bicyclo[1.1.0]butane-1,4-dicarboxylic anhydrideC8H8O4C_8H_8O_4Limited biological activity reported

Q & A

Q. What are the established synthetic routes for bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid and its derivatives?

The compound is synthesized via a Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride, yielding the bicyclic anhydride intermediate. Subsequent ammonolysis and Hoffman degradation produce amino acid derivatives (e.g., di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid). Esterification or hydrogenation further modifies the scaffold for diverse applications .

Q. Which spectroscopic methods are critical for structural confirmation?

IR spectroscopy identifies carboxylic acid and anhydride functional groups (e.g., C=O stretching at ~1700–1800 cm⁻¹). ¹H NMR resolves the bicyclic framework’s proton environments, with characteristic deshielded signals for bridgehead hydrogens (δ ~2.5–3.5 ppm). X-ray crystallography or computational modeling (e.g., Java-based 3D viewers) can validate stereochemistry in derivatives .

Q. What safety protocols are essential during laboratory handling?

Adhere to GHS hazard classifications :

  • Use PPE (gloves, safety goggles, flame-resistant clothing) to avoid skin/eye contact (H315, H319).
  • Prevent inhalation of dust (H335) via fume hoods or respirators.
  • Store in sealed containers away from ignition sources due to flammability risks .

Q. How is the compound utilized in pesticide intermediate synthesis?

It serves as a precursor for bioactive molecules. For example, Reicheneder and Nebel demonstrated its conversion into pesticidal derivatives via functionalization of the dicarboxylic acid groups, enabling targeted interactions with insect enzymes or receptors .

Advanced Research Questions

Q. What mechanistic role does the anhydride form play in controlled polymer synthesis?

The anhydride (CAS 6708-37-8 ) acts as a macroinitiator in ring-opening polymerization (ROP). For example, alkali metal carboxylates catalyze its reaction with lactides, forming sequence-controlled multiblock polymers. The bicyclic structure enhances steric control, dictating monomer addition sequences and polymer topology .

Q. How does steric hindrance in the bicyclic framework influence enantioselective synthesis?

The rigid bicyclo[2.2.2]octene system limits catalyst access to reactive sites, complicating asymmetric transformations. Solutions include:

  • Designing bulky chiral ligands (e.g., BINOL-derived catalysts) to overcome steric barriers.
  • Employing kinetic resolution during esterification or amidation to isolate enantiopure derivatives .

Q. What challenges arise in crosslinking polymers using this compound?

The anhydride reacts with polyols or amines to form covalent crosslinks , but side reactions (e.g., hydrolytic degradation) can reduce network stability. Optimizing reaction conditions (e.g., anhydrous solvents, controlled stoichiometry) and adding stabilizers (e.g., radical inhibitors) mitigates premature degradation .

Q. How does the compound’s reactivity compare to analogous bicyclic anhydrides (e.g., norbornene derivatives)?

Bicyclo[2.2.2]octene derivatives exhibit enhanced thermal stability due to greater ring strain release during polymerization. However, norbornene-based analogs (e.g., 5-norbornene-2,3-dicarboxylic anhydride) show faster reaction kinetics in ROP, attributed to lower steric bulk .

Q. What analytical techniques resolve contradictions in reaction yield data?

Discrepancies in yields often stem from moisture sensitivity of the anhydride. Methodological solutions include:

  • Conducting reactions under inert atmospheres (Ar/N₂).
  • Monitoring reaction progress via in-situ FTIR or HPLC to identify intermediates.
  • Comparing DSC data (e.g., fusion enthalpies) to assess purity .

Key Research Considerations

  • Contradictions : Reported melting points vary (±5 K) due to polymorphic forms; crystallize under controlled conditions for reproducibility .
  • Advanced Applications : Explored in photoacid generators (e.g., PBHND polymers) for organic electronics, leveraging UV-triggered acid release .
  • Regulatory Compliance : Lead salts of derivatives (e.g., CAS 50729-74-3) are banned under Toyota’s TMR SAS0126n due to toxicity; substitute with eco-friendly catalysts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Reactant of Route 2
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Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid

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